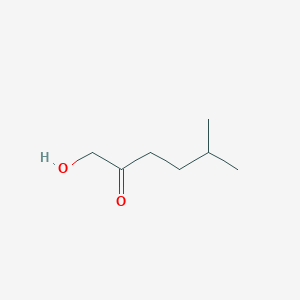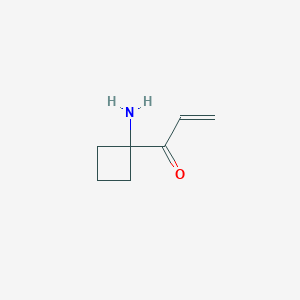
1-(1-Aminocyclobutyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Aminocyclobutyl)prop-2-en-1-one is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . This compound features a cyclobutyl ring with an amino group and a prop-2-en-1-one moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)prop-2-en-1-one typically involves the reaction of cyclobutanone with ammonia or an amine under specific conditions to introduce the amino group. This is followed by the addition of a prop-2-en-1-one moiety through various organic reactions such as aldol condensation .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, involving the use of catalysts and controlled reaction environments .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Aminocyclobutyl)prop-2-en-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-(1-Aminocyclobutyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(1-Aminocyclobutyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The prop-2-en-1-one moiety can participate in conjugation and electron transfer processes, affecting the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate: Similar structure with a carbamate group instead of a prop-2-en-1-one moiety.
1-(4-Hexylphenyl)prop-2-en-1-one: Features a hexylphenyl group instead of a cyclobutyl ring.
Uniqueness
1-(1-Aminocyclobutyl)prop-2-en-1-one is unique due to its combination of a cyclobutyl ring with an amino group and a prop-2-en-1-one moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-(1-aminocyclobutyl)prop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-6(9)7(8)4-3-5-7/h2H,1,3-5,8H2 |
Clé InChI |
PSCNCLFCANCRHY-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1(CCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
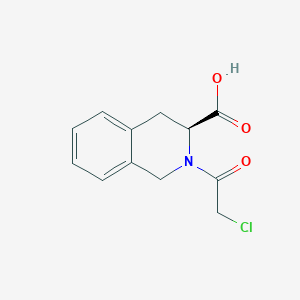

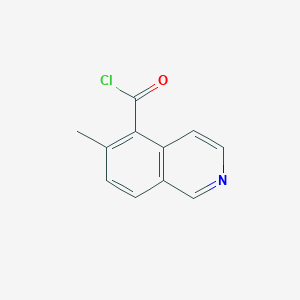

![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)
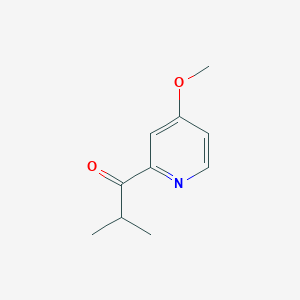


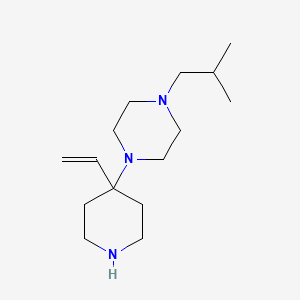
![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)

